molecular formula C19H18N2O3 B1267841 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- CAS No. 50884-83-8

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)-

Cat. No. B1267841
CAS RN: 50884-83-8
M. Wt: 322.4 g/mol
InChI Key: DZVQJRKACDFACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)-, also known as PEP, is an organic compound with a wide range of applications in scientific research. PEP is a versatile compound that can be used in the synthesis of various other compounds and has been studied extensively for its potential biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- involves the condensation of ethyl acetoacetate with benzaldehyde followed by cyclization with urea to form the pyrimidine ring. The resulting product is then oxidized to form the final compound.

Starting Materials
Ethyl acetoacetate, Benzaldehyde, Urea, Sodium ethoxide, Hydrogen peroxide, Acetic acid

Reaction
Step 1: Ethyl acetoacetate is condensed with benzaldehyde in the presence of sodium ethoxide to form ethyl 3-phenyl-3-oxopropanoate., Step 2: Ethyl 3-phenyl-3-oxopropanoate is then reacted with urea in the presence of acetic acid to form 2,4,6-trioxypyrimidine., Step 3: The resulting product is then oxidized with hydrogen peroxide to form 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)-.

Scientific Research Applications

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- has been used as a tool to study the structure and function of enzymes, to investigate the effects of drugs on biochemical pathways, and to study the role of specific proteins in cellular processes. In addition, 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- can be used to study the molecular basis of diseases, to develop new drugs, and to study the effects of environmental toxins on cellular processes.

Mechanism Of Action

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- has been found to act as an inhibitor of several enzymes, including cytochrome P450s and dihydrofolate reductase. In addition, 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- has been found to bind to and modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor. 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- has also been found to interact with DNA and RNA, modulating gene expression and transcription.

Biochemical And Physiological Effects

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- has been found to have a range of biochemical and physiological effects, including the modulation of enzyme activity, the modulation of receptor activity, and the modulation of gene expression. 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- has been found to have anti-inflammatory, antioxidant, and anti-cancer properties and has been studied for its potential therapeutic applications. In addition, 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- has been found to have neuroprotective properties, and has been studied for its potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- is a versatile compound with a wide range of applications in scientific research. It is relatively easy to synthesize and has been found to be cost-effective. However, 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- is not suitable for use in humans and the effects of long-term exposure to 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- are not known. In addition, the effects of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- on the environment have not been studied and it is important to ensure that 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- is disposed of safely and responsibly.

Future Directions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- has a wide range of potential applications in scientific research and there are many future directions for its use. These include further investigation of its biochemical and physiological effects, development of new drugs and therapies based on its mechanism of action, and exploration of its potential applications in the treatment of neurodegenerative diseases. In addition, further research is needed to investigate the effects of long-term exposure to 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- and the potential environmental impacts of its use.

properties

IUPAC Name

1-benzyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-19(15-11-7-4-8-12-15)16(22)20-18(24)21(17(19)23)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVQJRKACDFACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965119
Record name 3-Benzyl-5-ethyl-6-hydroxy-5-phenylpyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)-

CAS RN

50884-83-8
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050884838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC197105
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-5-ethyl-6-hydroxy-5-phenylpyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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